
3-Methylquinoline-8-sulfonamide
Overview
Description
3-Methylquinoline-8-sulfonamide is a biochemical used for proteomics research . It is a sulfonamide derivative of quinoline.
Molecular Structure Analysis
The molecular formula of this compound is C10H10N2O2S, and its molecular weight is 222.27 . The InChI code is 1S/C10H10N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3,(H2,11,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Sulfonohydrazide-substituted 8-hydroxyquinoline derivatives, including those similar to 3-Methylquinoline-8-sulfonamide, show significant increases in antimicrobial and antifungal activities compared to the parent compounds. These derivatives were synthesized and tested against various bacterial and fungal strains, demonstrating enhanced efficacy (Dixit et al., 2010).
Chelate Extraction Reagents
- 8-Sulfonamidoquinoline derivatives have been investigated as chelate extraction reagents for divalent metal cations using ionic liquid extraction systems. These reagents showed superior extractability in ionic liquid systems compared to traditional chloroform systems, indicating their potential in novel extraction methodologies (Ajioka et al., 2008).
DNA Interaction and Nuclease Activity
- Mn(II) complexes with sulfonamides, including those derived from 8-aminoquinoline, show strong interaction with DNA. These complexes exhibit significant nuclease activity, which is crucial for understanding their potential applications in molecular biology and genetic engineering (Macías et al., 2012).
Anticancer Properties
- Novel chloroquinoline derivatives incorporating benzenesulfonamide moiety, similar to this compound, have shown promising results in cytotoxic activity against various cancer cell lines. These compounds' molecular docking on the active site of PI3K enzyme suggests their mechanism of action could be through inhibition of this enzyme, indicating their potential as anticancer agents (Ghorab et al., 2016).
Protein Kinase Inhibition
- Isoquinoline sulfonamides, including compounds similar to this compound, have been studied for their effects on protein kinase inhibition. These inhibitors have shown potential in affecting tumor progression and cellular proliferation, pointing to their importance in cancer research and therapy (Blaya et al., 1998).
Mechanism of Action
Target of Action
3-Methylquinoline-8-sulfonamide is a type of sulfonamide, a class of drugs that have been used as chemotherapeutic agents . The primary targets of sulfonamides are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By binding to the enzyme, sulfonamides prevent the normal substrate from binding, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of DNA in bacteria . Folic acid is a precursor of tetrahydrofolate, a coenzyme that is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA . By inhibiting the synthesis of folic acid, sulfonamides effectively halt the production of DNA in bacteria, preventing their growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, and consequently the production of DNA, the compound effectively halts the life cycle of bacteria . This makes it a potent antibacterial agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the compound and its metabolites in the aquatic environment can lead to the development of drug resistance in bacteria . Additionally, the compound’s biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices, potentially affecting its action and efficacy .
Safety and Hazards
properties
IUPAC Name |
3-methylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWRLDLLPHKBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953900-55-5 | |
| Record name | 3-methylquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




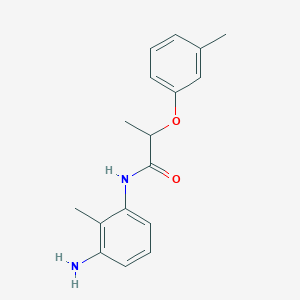

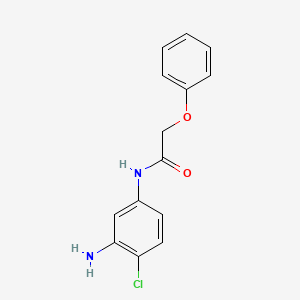
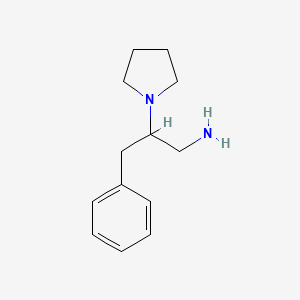
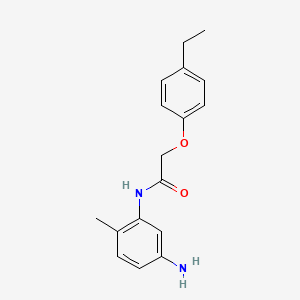
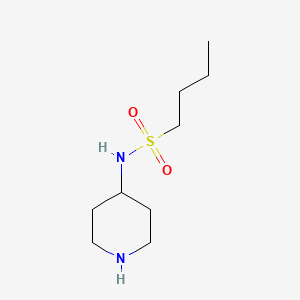
![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)
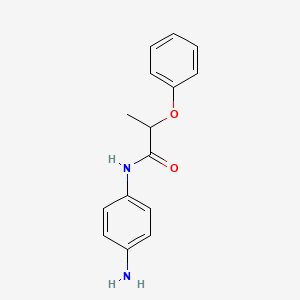
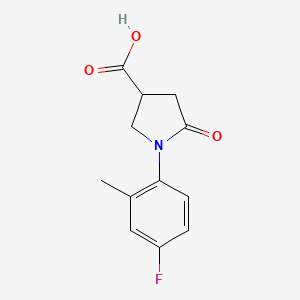
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)


![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)